8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the triazinoindole family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Scientific Research Applications
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of isatin with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the reactions are carried out under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Mechanism of Action
The mechanism of action of 8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to ferrous ions, which can disrupt cellular processes in cancer cells. This binding leads to the induction of apoptosis through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylsulfanyl groups enhances its ability to interact with biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c1-16-10-13-9-8(14-15-10)6-4-5(11)2-3-7(6)12-9/h2-4H,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZCKUDTVAXMCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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